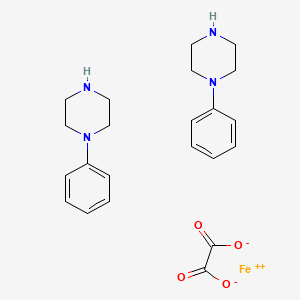
IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- is a complex compound that features a central iron atom coordinated with ethanedioate (oxalate) and 1-phenylpiperazine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the coordination of iron with ethanedioate and 1-phenylpiperazine ligands. The process often starts with the preparation of the iron-ethanedioate complex, followed by the introduction of 1-phenylpiperazine under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced under specific conditions, affecting the iron center and ligands.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to higher oxidation state iron complexes, while substitution reactions can yield new complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. Its unique structure allows for various chemical transformations and applications in catalysis.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may serve as a model compound for studying metal-ligand interactions in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry
In industry, the compound’s properties can be utilized in various applications, such as materials science and chemical manufacturing. Its stability and reactivity make it suitable for industrial processes.
Mechanism of Action
The mechanism of action of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- involves its interaction with molecular targets through coordination and binding. The iron center plays a crucial role in mediating these interactions, while the ligands influence the compound’s overall reactivity and specificity. The pathways involved may include electron transfer, ligand exchange, and other coordination chemistry processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iron complexes with different ligands, such as:
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-ETHYLPIPERAZINE-N(sup 1),N(sup 4))-
Uniqueness
The uniqueness of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- lies in its specific ligand combination, which imparts distinct properties and reactivity
Properties
CAS No. |
75079-25-3 |
|---|---|
Molecular Formula |
C22H28FeN4O4 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
iron(2+);oxalate;1-phenylpiperazine |
InChI |
InChI=1S/2C10H14N2.C2H2O4.Fe/c2*1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1(4)2(5)6;/h2*1-5,11H,6-9H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
ZHOCRZWMOQEQAD-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


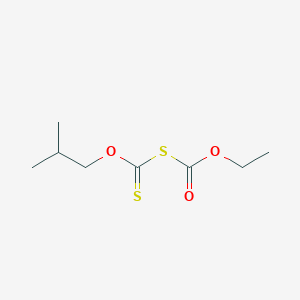
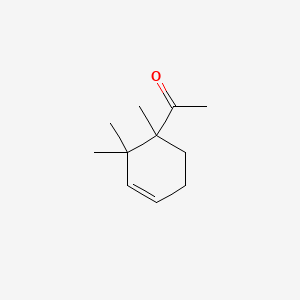
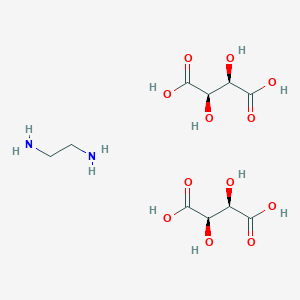
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
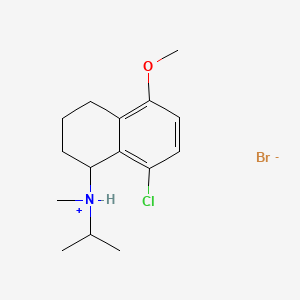
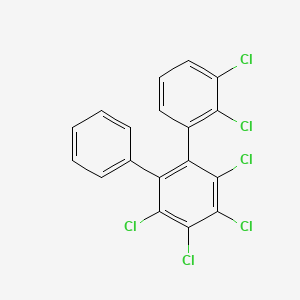
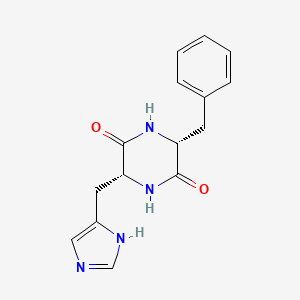
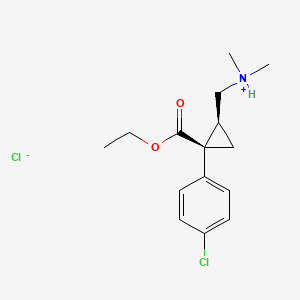
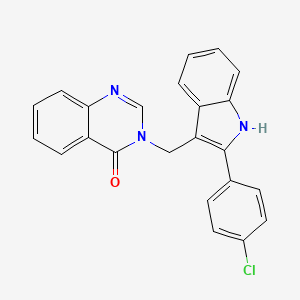
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
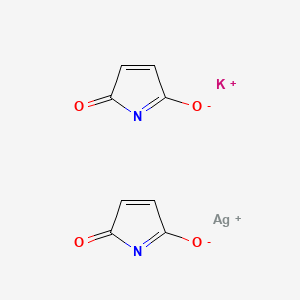

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
